Physicochemical Property Differentiation
The target compound possesses a molecular weight of 367.04 g/mol, which is 98.02 g/mol higher than the simpler 3-bromo-4-(trifluoromethoxy)benzaldehyde (MW 269.02 g/mol) . This increase corresponds to the addition of the -O-CF2-CF(H)-O-CF3 fragment. Although experimentally measured logP data are not publicly available for this exact compound, the structural difference introduces a significantly more fluorinated side chain (6 fluorine atoms vs. 3) that is predicted to increase lipophilicity by approximately 0.9–1.5 logP units relative to the -OCF3 analog, based on standard group contribution methods . This altered logP directly impacts compound partitioning and ADME properties in drug discovery programs.
| Evidence Dimension | Molecular Weight and Fluorinated Side Chain Complexity |
|---|---|
| Target Compound Data | MW: 367.04 g/mol; 6 fluorine atoms in side chain; Formula: C10H5BrF6O3 |
| Comparator Or Baseline | 3-Bromo-4-(trifluoromethoxy)benzaldehyde (CAS 85366-66-1): MW 269.02 g/mol; 3 fluorine atoms; Formula: C8H4BrF3O2 |
| Quantified Difference | +98.02 g/mol (+36.4% increase); +3 fluorine atoms (+100% increase) in the side chain |
| Conditions | Standard molecular formula and MW comparison from vendor and database records; logP estimation via group contribution methods |
Why This Matters
For medicinal chemistry programs requiring fine-tuned lipophilicity to balance potency, solubility, and metabolic stability, the ~1 logP unit differentiation can make the difference between a compound progressing or failing in lead optimization.
